Cas no 1361832-53-2 (5-Amino-2-(3,4-dichlorophenyl)nicotinic acid)

5-Amino-2-(3,4-dichlorophenyl)nicotinic acid structure
1361832-53-2 structure
商品名:5-Amino-2-(3,4-dichlorophenyl)nicotinic acid
CAS番号:1361832-53-2
MF:C12H8Cl2N2O2
メガワット:283.110120773315
CID:4928750

5-Amino-2-(3,4-dichlorophenyl)nicotinic acid 化学的及び物理的性質

名前と識別子

    • 5-Amino-2-(3,4-dichlorophenyl)nicotinic acid
    • インチ: 1S/C12H8Cl2N2O2/c13-9-2-1-6(3-10(9)14)11-8(12(17)18)4-7(15)5-16-11/h1-5H,15H2,(H,17,18)
    • InChIKey: PGRREVFAOPMJTG-UHFFFAOYSA-N
    • ほほえんだ: ClC1=C(C=CC(=C1)C1C(C(=O)O)=CC(=CN=1)N)Cl

計算された属性

  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 18
  • 回転可能化学結合数: 2
  • 複雑さ: 317
  • 疎水性パラメータ計算基準値(XlogP): 2.6
  • トポロジー分子極性表面積: 76.2

5-Amino-2-(3,4-dichlorophenyl)nicotinic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A022005489-250mg
5-Amino-2-(3,4-dichlorophenyl)nicotinic acid
1361832-53-2 97%
250mg
$700.40 2022-03-01
Alichem
A022005489-1g
5-Amino-2-(3,4-dichlorophenyl)nicotinic acid
1361832-53-2 97%
1g
$1,814.40 2022-03-01
Alichem
A022005489-500mg
5-Amino-2-(3,4-dichlorophenyl)nicotinic acid
1361832-53-2 97%
500mg
$1,019.20 2022-03-01

5-Amino-2-(3,4-dichlorophenyl)nicotinic acid 関連文献

5-Amino-2-(3,4-dichlorophenyl)nicotinic acidに関する追加情報

5-Amino-2-(3,4-dichlorophenyl)nicotinic Acid: A Promising Compound in Pharmaceutical Research

5-Amino-2-(3,4-dichlorophenyl)nicotinic Acid (CAS No. 1361832-53-2) represents a novel class of bioactive molecules with significant potential in the development of therapeutic agents for various diseases. This compound belongs to the family of nicotinic acid derivatives, characterized by their unique molecular framework that combines a nicotinic acid core with a substituted phenyl ring. The structural complexity of 5-Amino-2-(3,4-dichlorophenyl)nicotinic Acid enables it to interact with multiple biological targets, making it a subject of intense research in pharmaceutical science.

Recent studies have highlighted the importance of 5-Amino-2-(3,4-dichlorophenyl)nicotinic Acid in modulating cellular signaling pathways. For instance, a 2023 study published in Journal of Medicinal Chemistry demonstrated that this compound exhibits potent inhibitory activity against the kinase family, which is implicated in the progression of several cancers. The 3,4-dichlorophenyl substituent plays a critical role in enhancing the compound's binding affinity to these targets, as evidenced by molecular docking simulations.

The pharmacological profile of 5-Amino-2-(3,4-dichlorophenyl)nicotinic Acid has been extensively investigated in preclinical models. A 2024 study in Pharmaceutical Research reported that this compound demonstrates selective cytotoxicity against cancer cell lines, with minimal impact on normal cells. The 5-amino group contributes to the compound's ability to interfere with DNA replication, thereby inducing apoptosis in malignant cells. These findings suggest that 5-Amino-2-(3,4-dichlorophen,yl)nicotinic Acid could serve as a lead compound for the development of targeted cancer therapies.

Advances in synthetic chemistry have enabled the efficient preparation of 5-Amino-2-(3,4-dichlorophenyl)nicotinic Acid. A 2023 article in Organic & Biomolecular Chemistry described a novel multistep synthesis route involving the coupling of nicotinic acid with a chlorinated phenyl derivative. This method not only improves the yield of the target compound but also reduces the number of purification steps, making it more suitable for large-scale production. The optimized synthetic pathway has been validated through high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Emerging research has also explored the potential of 5-Amino-2-(3,4-dichlorophenyl)nicotinic Acid in neurodegenerative diseases. A 2024 study in Neuropharmacology suggested that this compound may modulate the activity of acetylcholinesterase, an enzyme implicated in Alzheimer's disease. The 3,4-dichlorophenyl group appears to enhance the compound's ability to cross the blood-brain barrier, a critical factor in the treatment of central nervous system disorders. These findings open new avenues for the application of 5-Amino-2-(3,4-dichlorophenyl)nicotinic Acid in neurological conditions.

The therapeutic potential of 5-Amino-2-(3,4-dichlorophenyl)nicotinic Acid has also been evaluated in inflammatory diseases. A 2023 study in Journal of Inflammation Research found that this compound exhibits anti-inflammatory properties by inhibiting the activation of nuclear factor-kappa B (NF-κB), a key regulator of inflammatory responses. The 5-amino group is believed to contribute to the compound's ability to interfere with cytokine signaling pathways, reducing the production of pro-inflammatory mediators.

Computational approaches have further elucidated the molecular mechanisms of 5-Amino-2-(3,4-dichlorophenyl)nicotinic Acid. Molecular dynamics simulations have shown that this compound binds to its target proteins with high specificity, forming hydrogen bonds and hydrophobic interactions that stabilize the protein-ligand complex. These insights are crucial for the rational design of more potent derivatives with improved pharmacokinetic properties.

Despite these promising findings, challenges remain in the development of 5-Amino-2-(3,4-dichlorophenyl)nicotinic Acid as a therapeutic agent. Issues such as solubility, bioavailability, and potential side effects require further investigation. Ongoing clinical trials are expected to provide more data on the safety and efficacy of this compound in human subjects. The results of these studies will be pivotal in determining its future role in pharmaceutical applications.

In conclusion, 5-Amino-2-(3,4-dichlorophenyl)nicotinic Acid represents a significant advancement in the field of medicinal chemistry. Its unique structural features and diverse biological activities make it a valuable candidate for the development of novel therapeutics. Continued research into this compound's mechanisms of action and pharmacological properties will be essential in translating its potential into clinical practice.

おすすめ記事

推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量